molecular formula C16H16ClNO3S B2875951 N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)acetamide CAS No. 2034347-94-7

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)acetamide

Cat. No.: B2875951
CAS No.: 2034347-94-7
M. Wt: 337.82
InChI Key: XRSMACRXMKIRNO-UHFFFAOYSA-N
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Description

N-(2-(5-Acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)acetamide (CAS 2034347-94-7) is a synthetic compound with the molecular formula C16H16ClNO3S and a molecular weight of 337.82 g/mol . This acetamide derivative features a thiophene ring system with an acetyl substituent linked via an ethyl spacer to an acetamide core that is further substituted with a 4-chlorophenoxy group, creating a multifunctional chemical architecture with potential for diverse research applications . The compound's structural features include a hydrogen bond donor count of 1, hydrogen bond acceptor count of 4, rotatable bond count of 7, and a topological polar surface area of 83.6 Ų . While specific biological data for this compound is limited in available literature, structurally related thiophene-containing acetamide derivatives have demonstrated significant research potential in medicinal chemistry, particularly exhibiting antimicrobial activity against various Gram-positive and Gram-negative bacterial strains and yeasts including Candida glabrata and Candida krusei . Additionally, similar heterocyclic amide derivatives have shown moderate antioxidant activity in ABTS radical scavenging assays, suggesting potential applications in oxidative stress research . The presence of both thiophene and chlorophenoxy moieties in a single molecular framework makes this compound a valuable intermediate for pharmaceutical development and chemical biology studies, particularly in structure-activity relationship investigations . Researchers utilize this compound as a building block in synthetic chemistry, with potential applications in developing neuroprotective agents, given that structurally related arylalkenylpropargylamine derivatives have been investigated for treating neurodegenerative diseases including Parkinson's disease . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Proper safety protocols should be followed when handling this compound, and researchers should consult relevant safety data sheets before use.

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S/c1-11(19)15-7-6-14(22-15)8-9-18-16(20)10-21-13-4-2-12(17)3-5-13/h2-7H,8-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSMACRXMKIRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with 5-acetylthiophene and 4-chlorophenoxyacetic acid.

    Step 1 Formation of Intermediate: 5-acetylthiophene is reacted with ethylene oxide in the presence of a base to form 2-(5-acetylthiophen-2-yl)ethanol.

    Step 2 Conversion to Amine: The intermediate is then converted to 2-(5-acetylthiophen-2-yl)ethylamine using a reductive amination process.

    Step 3 Amide Formation: Finally, 2-(5-acetylthiophen-2-yl)ethylamine is reacted with 4-chlorophenoxyacetyl chloride in the presence of a base such as triethylamine to yield N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The acetyl group on the thiophene ring can undergo oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to the presence of the thiophene ring.

Biology

    Pharmacology: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific pathways.

Industry

    Material Science: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring and chlorophenoxy moiety may facilitate binding to specific sites, modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Functional Groups Synthetic Yield (if available) Notable Properties
Target Compound Acetamide + thiophene 4-Chlorophenoxy, acetylthiophene N/A Potential enzyme inhibition
2-(4-Chlorophenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide Acetamide Nitro, methoxy, 4-chlorophenoxy N/A Electron-withdrawing substituents
Compound 25 Ethylamine + phenylamino 4-Chlorophenoxy, ethylamine 19% Borane-mediated synthesis
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Sulfonamide + nitro Sulfonyl, nitro N/A Crystallographic packing motifs

Research Findings and Implications

  • Biological Potential: While the 4-chlorophenoxy group is common in enzyme inhibitors (e.g., 17β-HSD inhibitors in ), the acetylthiophene group could modulate selectivity due to its planar aromaticity and sulfur atom .
  • Structural Insights : Crystallographic data for analogs highlight the importance of intermolecular interactions (e.g., hydrogen bonding) in stability, which may differ in the target compound due to steric effects from the thiophene ring .

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)acetamide is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiophene ring substituted with an acetyl group, linked to an ethyl chain, which is then connected to a 4-chlorophenoxyacetamide moiety. The synthesis typically involves several key steps:

  • Formation of the Thiophene Ring : This can be achieved through methods such as the Gewald reaction, involving sulfur and α-methylene carbonyl compounds.
  • Acetylation : The thiophene is acetylated using acetic anhydride.
  • Ethylation : The acetylated thiophene undergoes ethylation with ethyl bromide.
  • Formation of the Final Compound : The ethylated thiophene derivative is reacted with 4-chlorophenoxyacetyl chloride.

Pharmacological Properties

This compound has shown various biological activities in preliminary studies:

  • Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Properties : Research indicates that derivatives of acetylthiophenes possess antimicrobial activity against various pathogens, which may extend to this compound.

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects :
    • A study evaluated similar thiophene derivatives for their ability to inhibit inflammatory mediators in vitro. Results indicated significant reductions in cytokine production, suggesting a mechanism for anti-inflammatory activity.
  • Antimicrobial Activity Assessment :
    • In vitro tests were conducted against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects, comparable to established antibiotics.
  • Toxicological Evaluation :
    • Toxicity studies showed that while the compound had promising biological activity, it also exhibited cytotoxicity at higher concentrations, necessitating further investigation into its safety profile.

Comparison of Biological Activities

Compound NameAnti-inflammatory ActivityAntimicrobial ActivityCytotoxicity
This compoundModerateStrong against S. aureus and E. coliHigh at >100 µM
Similar Thiophene Derivative AHighModerate against E. coliModerate
Similar Thiophene Derivative BLowStrong against S. aureusLow

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